molecular formula C17H18N2O3 B5738352 N-(2-methoxyphenyl)-4-(propionylamino)benzamide

N-(2-methoxyphenyl)-4-(propionylamino)benzamide

Cat. No. B5738352
M. Wt: 298.34 g/mol
InChI Key: DVWXDNPHGFQSFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-4-(propionylamino)benzamide and its derivatives often involves multi-step chemical processes. For instance, Bhaskar et al. (2019) described a 'one-pot' reductive cyclization method for synthesizing related compounds, using sodium dithionite as a reductive cyclizing agent in DMSO solvent, highlighting the intricate steps needed to achieve the final product (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(2-methoxyphenyl)-4-(propionylamino)benzamide, has been explored using various analytical techniques. Demir et al. (2015) utilized X-ray diffraction, IR spectroscopy, and DFT calculations to analyze the structure of a novel benzamide compound, which can be paralleled to understanding the molecular configuration of N-(2-methoxyphenyl)-4-(propionylamino)benzamide (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-methoxyphenyl)-4-(propionylamino)benzamide derivatives have been the subject of various studies. For example, Liu et al. (2019) designed and synthesized a series of benzamide derivatives, assessing their antiplatelet aggregation activities, which indicates the potential biochemical reactivity and therapeutic applications of these compounds (Liu, Chen, Qiu, & Zhang, 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding how N-(2-methoxyphenyl)-4-(propionylamino)benzamide interacts in different environments. Prabukanthan et al. (2022) conducted a detailed study on the physical properties of a similar benzamide compound, which can provide insights into the behavior of N-(2-methoxyphenyl)-4-(propionylamino)benzamide in various solvents and conditions (Prabukanthan, Bhakyajothi, Kumar, & Dinakaran, 2022).

Chemical Properties Analysis

The chemical properties of N-(2-methoxyphenyl)-4-(propionylamino)benzamide, such as its reactivity with other chemicals, stability under different conditions, and potential for forming derivatives, are fundamental aspects of its utility in research and application. Kara et al. (2013) conducted experimental and theoretical investigations to determine the chemical properties of a closely related compound, which might reflect the chemical behavior of N-(2-methoxyphenyl)-4-(propionylamino)benzamide under similar analytical conditions (Kara, Sagdinc, & Karadayı, 2013).

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-16(20)18-13-10-8-12(9-11-13)17(21)19-14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWXDNPHGFQSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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